molecular formula C10H14ClNO3S B5798535 [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine

[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine

Cat. No.: B5798535
M. Wt: 263.74 g/mol
InChI Key: FUIXFZYWBCHBRJ-UHFFFAOYSA-N
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Description

[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine is an organic compound that features a sulfonyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction is exothermic and should be conducted at low temperatures to control the rate of reaction and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as amines or thiols.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfide derivatives are formed.

Scientific Research Applications

[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine involves its interaction with biological targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in drug development.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chloro-3-ethoxyphenyl)sulfonyl]methylamine
  • [(4-Chloro-3-ethoxyphenyl)sulfonyl]ethylamine
  • [(4-Chloro-3-ethoxyphenyl)sulfonyl]propylamine

Uniqueness

[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the dimethylamine moiety enhances its solubility and ability to interact with biological targets compared to its analogs.

Properties

IUPAC Name

4-chloro-3-ethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-4-15-10-7-8(5-6-9(10)11)16(13,14)12(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIXFZYWBCHBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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